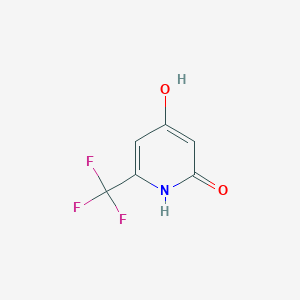

4-Hydroxy-6-(trifluoromethyl)pyridin-2(1H)-one

説明

特性

IUPAC Name |

4-hydroxy-6-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO2/c7-6(8,9)4-1-3(11)2-5(12)10-4/h1-2H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMNGHOZGHIWTLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(NC1=O)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30737291 | |

| Record name | 4-Hydroxy-6-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30737291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947144-32-3 | |

| Record name | 4-Hydroxy-6-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30737291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(trifluoromethyl)pyridine-2,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6-(trifluoromethyl)pyridin-2(1H)-one typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under UV light .

Industrial Production Methods

Industrial production of this compound may involve large-scale radical trifluoromethylation processes, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis .

化学反応の分析

Types of Reactions

4-Hydroxy-6-(trifluoromethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

The major products formed from these reactions include various substituted pyridinones, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Antiviral and Anticancer Properties

Research indicates that 4-hydroxy-6-(trifluoromethyl)pyridin-2(1H)-one exhibits promising biological activity, particularly in antiviral and anticancer applications. The structural characteristics of this compound suggest potential interactions with biological targets such as enzymes and receptors involved in disease processes. Preliminary studies have shown that it may inhibit viral replication and possess cytotoxic effects against certain cancer cell lines, similar to other pyridine derivatives known for their pharmacological properties.

Synthesis of Derivatives

The compound can undergo various synthetic modifications, leading to derivatives with enhanced biological activities. For instance, reactions with amines or alcohols can produce new derivatives that may exhibit improved pharmacological profiles. These derivatives are crucial for developing more effective therapeutic agents.

Pesticide Development

This compound is also explored in the agrochemical sector, particularly as a building block for developing novel pesticides. The trifluoromethyl group enhances the lipophilicity of the compounds, potentially improving their efficacy and stability in agricultural applications. Research has indicated that derivatives of trifluoromethylpyridines can exhibit significant insecticidal and fungicidal properties .

Physical Properties

The compound has a molecular formula of C₆H₄F₃NO₂ and a molecular weight of 179.1 g/mol. Its melting point and boiling point are essential parameters for determining its stability and suitability for various applications .

Synthetic Pathways

Several methods are available for synthesizing this compound, including nucleophilic substitutions at the carbonyl or hydroxyl groups, as well as condensation reactions. These synthetic approaches allow researchers to tailor the compound's properties for specific applications in medicinal chemistry or agrochemicals .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Aminoquinoline | Contains an amino group on a quinoline structure | Antimalarial |

| Triazole Derivatives | Features a triazole ring often used in antifungal agents | Antifungal |

| Piperazine Derivatives | Incorporates piperazine moiety | Antidepressant |

This table illustrates how this compound compares with other biologically active compounds. Its unique trifluoromethyl substitution may confer distinct properties not observed in structurally similar compounds.

Case Studies

Case Study: Antiviral Activity

In a study investigating the antiviral potential of various pyridine derivatives, this compound was found to inhibit viral replication in vitro, demonstrating significant promise as a lead compound for further development in antiviral therapies.

Case Study: Pesticide Efficacy

A recent field trial evaluated the efficacy of a pesticide formulation containing derivatives of this compound against common agricultural pests. Results indicated a substantial reduction in pest populations compared to control groups, highlighting its potential application in sustainable agriculture practices.

作用機序

The mechanism of action of 4-Hydroxy-6-(trifluoromethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function .

類似化合物との比較

Pharmacological and Toxicological Profiles

Key Findings:

Physicochemical Properties

生物活性

4-Hydroxy-6-(trifluoromethyl)pyridin-2(1H)-one is a pyridinone compound characterized by a hydroxyl group at the 4-position and a trifluoromethyl group at the 6-position of the pyridine ring. Its molecular formula is C₆H₄F₃NO₂, and it has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis methods, and research findings.

The biological activity of this compound is largely attributed to its molecular structure. The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate cell membranes effectively. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structural and functional properties. These interactions are crucial for the compound's efficacy against various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial and fungal strains, showing promising results in inhibiting growth.

Antiviral Properties

The compound has also been investigated for its antiviral activity. Preliminary studies suggest that it may inhibit viral replication through mechanisms similar to those observed in other pyridine derivatives.

Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines, likely due to its ability to interact with cellular pathways involved in cell survival and proliferation .

Research Findings and Case Studies

| Study | Findings | Methodology |

|---|---|---|

| Study A | Demonstrated significant antimicrobial activity against E. coli and S. aureus. | In vitro assays measuring zone of inhibition. |

| Study B | Showed antiviral effects against influenza virus in cell cultures. | Viral plaque reduction assay. |

| Study C | Induced apoptosis in breast cancer cell lines (MCF-7). | Flow cytometry analysis post-treatment with varying concentrations of the compound. |

Synthesis Methods

Several synthetic routes have been developed for producing this compound:

- Direct Fluorination : Utilizing trifluoroacetic acid in the presence of a base.

- Nucleophilic Substitution : Reacting 4-hydroxypyridin-2(1H)-one with trifluoromethylating agents.

- Multicomponent Reactions : Combining various reactants to form the target compound efficiently.

These methods have been optimized to enhance yield and purity, making the compound more accessible for research and pharmaceutical applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Hydroxy-6-(trifluoromethyl)pyridin-2(1H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using 1,4-dioxane as a solvent and L-proline as a catalyst at 80°C. Optimization involves adjusting reaction time (typically 8-24 hours), stoichiometry of trifluoromethyl-containing precursors, and purification via recrystallization. Yield improvements (e.g., from 23% to 67%) can be achieved by modulating solvent polarity or introducing microwave-assisted synthesis .

Q. What analytical techniques confirm the lactam-lactim tautomerism in pyridin-2(1H)-ones?

- Methodological Answer : X-ray crystallography is definitive for solid-state tautomer identification (e.g., lactam dominance in crystals). In solution, use and NMR to monitor proton exchange and chemical shifts. IR spectroscopy can distinguish carbonyl (lactam, ~1650 cm) vs. hydroxyl (lactim, ~3200 cm) stretches .

Q. What in vitro assays are suitable for initial screening of HIV-1 reverse transcriptase (RT) inhibition?

- Methodological Answer : Enzymatic assays using recombinant HIV-1 RT and fluorescent dNTP analogs (e.g., poly(rA)/oligo(dT) template-primer). Measure IC values against wild-type RT and clinically relevant mutants (e.g., K103N, Y181C) to assess resistance profiles. Include positive controls like nevirapine for validation .

Advanced Research Questions

Q. How can researchers address low yields in synthesizing polyfluoroalkyl-substituted pyridinones?

- Methodological Answer : Low yields (e.g., 19–36%) may arise from steric hindrance or electron-withdrawing effects of trifluoromethyl groups. Strategies include:

- Stepwise synthesis : Introduce fluorinated groups early to avoid side reactions.

- Catalyst screening : Test Brønsted acids (e.g., p-TsOH) or transition-metal catalysts to improve cyclization efficiency.

- Microwave-assisted synthesis : Reduce reaction time and improve homogeneity .

Q. How do solvent polarity and substituent electronic effects influence tautomeric equilibrium?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO) stabilize the lactim form via hydrogen bonding, while nonpolar solvents favor lactam. Electron-donating substituents at C-3/C-5 shift equilibrium toward lactim. Quantify using NMR titrations in varying solvents and DFT calculations (e.g., Gaussian) to model substituent effects .

Q. How to design pyridinone derivatives with dual activity against resistant HIV mutants?

- Methodological Answer :

- Structural insights : Use crystallographic data of RT mutants (e.g., PDB ID 1RTD) to identify conserved binding pockets.

- Hybridization : Attach pyridinone cores to fragments with complementary binding (e.g., diaryl ethers for K103N mutant).

- Dynamic combinatorial chemistry : Screen libraries under RT-binding conditions to select high-affinity hybrids .

Q. Which computational approaches predict binding affinities of pyridinone derivatives?

- Methodological Answer :

- Docking : AutoDock Vina or Glide to simulate ligand-RT interactions. Prioritize compounds forming hydrogen bonds with Lys101 and π-π stacking with Tyr181.

- Molecular dynamics (MD) : GROMACS or AMBER to assess binding stability (≥50 ns simulations).

- QSAR models : Use MOE or Schrödinger to correlate substituent descriptors (e.g., Hammett σ) with IC .

Q. How to resolve discrepancies between in vitro potency and in vivo efficacy?

- Methodological Answer :

- Pharmacokinetic studies : Measure bioavailability (oral vs. IV administration in rodents), plasma protein binding, and metabolic stability (e.g., liver microsomes).

- Formulation optimization : Use nanoemulsions or cyclodextrin complexes to enhance solubility.

- Toxicity profiling : Conduct acute (14-day) and subchronic (90-day) studies in CD-1 mice to identify off-target effects .

Data Analysis and Contradictions

Q. How to analyze conflicting bioactivity data across research groups?

- Methodological Answer :

- Meta-analysis : Pool IC data from multiple studies (e.g., Web of Science entries) and apply statistical weighting for assay variability.

- Standardization : Validate protocols using WHO-recommended RT strains and control compounds.

- Batch effects : Check compound purity (HPLC ≥95%) and storage conditions (desiccated, -20°C) to minimize degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。